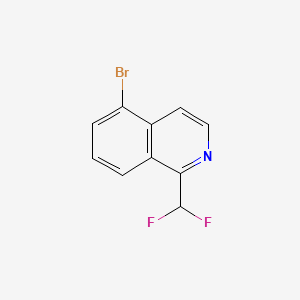
5-Bromo-1-(difluoromethyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(difluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6BrF2N. It is a derivative of isoquinoline, characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 1st position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(difluoromethyl)isoquinoline typically involves the introduction of the bromine and difluoromethyl groups onto the isoquinoline ring. One common method is the bromination of isoquinoline followed by difluoromethylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. The difluoromethylation can be carried out using difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
5-Bromo-1-(difluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution: Formation of substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dehalogenated isoquinolines.
Coupling: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
5-Bromo-1-(difluoromethyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用機序
The mechanism of action of 5-Bromo-1-(difluoromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
- 5-Fluoro-1-(difluoromethyl)isoquinoline
- 5-Chloro-1-(difluoromethyl)isoquinoline
- 5-Iodo-1-(difluoromethyl)isoquinoline
Uniqueness
5-Bromo-1-(difluoromethyl)isoquinoline is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical and physical properties. The bromine atom allows for further functionalization through substitution reactions, while the difluoromethyl group enhances the compound’s stability and lipophilicity .
特性
分子式 |
C10H6BrF2N |
|---|---|
分子量 |
258.06 g/mol |
IUPAC名 |
5-bromo-1-(difluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H6BrF2N/c11-8-3-1-2-7-6(8)4-5-14-9(7)10(12)13/h1-5,10H |
InChIキー |
CSEXCYCOVUOJEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(F)F)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylicacidhydrochloride](/img/structure/B13548972.png)
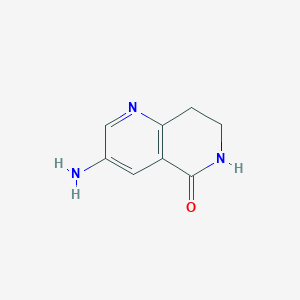
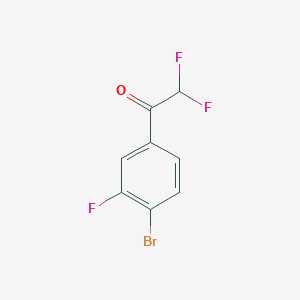
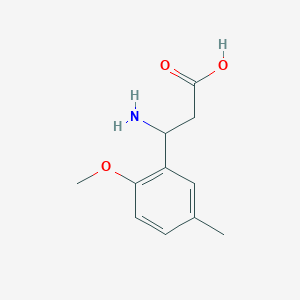
![N-benzyl-N-{2-[(5-cyanothiophen-2-yl)formamido]ethyl}-4-(trifluoromethyl)thiophene-2-carboxamide](/img/structure/B13548991.png)

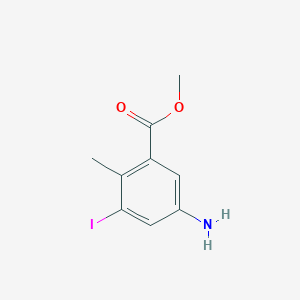

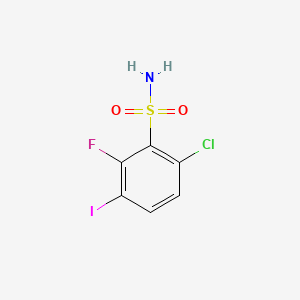
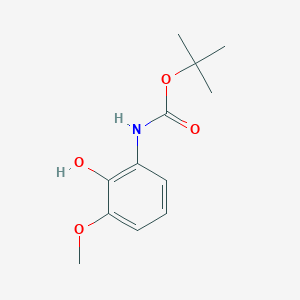
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13549028.png)
